Veledimex S enantiomer

Übersicht

Beschreibung

Veledimex ist ein oraler Aktivatorligand für ein proprietäres Gentherapie-Promotorsystem und ein moderater Inhibitor sowie Substrat für Cytochrom P450 3A4/5 . Diese Verbindung ist im Bereich der Gentherapie von Bedeutung, da sie bestimmte Gene aktivieren kann und eine Rolle in verschiedenen biologischen Prozessen spielt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von INXN-1001 S-Enantiomer umfasst mehrere Schritte, darunter die Herstellung des racemischen Gemischs, gefolgt von der Trennung des S-Enantiomers. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht umfassend offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die den Einsatz verschiedener Reagenzien und Katalysatoren beinhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von INXN-1001 S-Enantiomer beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst den Einsatz fortschrittlicher Trenntechniken zur Isolierung des S-Enantiomers aus dem racemischen Gemisch. Die Verbindung wird dann für Forschungs- und therapeutische Anwendungen gereinigt und formuliert .

Analyse Chemischer Reaktionen

Metabolic Reactions

Veledimex S enantiomer undergoes hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, with enantioselective pathways influencing its pharmacokinetics .

Primary Metabolic Pathways

-

Oxidative N-Demethylation :

CYP3A4 catalyzes the removal of methyl groups from the hydrazine moiety, forming N-desmethylveledimex as a major metabolite . -

Hydroxylation :

CYP2D6 introduces hydroxyl groups at the tertiary carbon of the alkyl chain, yielding polar metabolites for renal excretion .

| Enzyme | Reaction Type | Metabolite | Enantiomeric Ratio (S:R) |

|---|---|---|---|

| CYP3A4 | N-Demethylation | N-Desmethylveledimex | 2.3:1 |

| CYP2D6 | Hydroxylation | 4-Hydroxyveledimex | 1.8:1 |

| UGT1A1 | Glucuronidation | Veledimex-glucuronide | Non-enantioselective |

Key Steps

-

Prenylation of Enones :

A chiral iridium catalyst facilitates the addition of prenyl groups to enone intermediates, achieving >98% ee .-

Conditions: 25°C, 12 hr, THF solvent

-

Yield: 82%

-

-

Hydrazine Coupling :

Diacylhydrazine formation via nucleophilic substitution with tert-butyl carbazate under basic conditions .-

-

Stereoretention: >95%

-

Stereoselective Interactions

This compound exhibits differential binding to biological targets due to its stereochemistry:

Nuclear Receptor Binding

-

Retinoic Acid Receptor (RAR) :

Veledimex S binds RAR-γ with , compared to for the R-enantiomer . -

Cooperative Effects :

Synergistic activation of RAR-γ and PPAR-γ receptors enhances transcriptional activity by 4.7-fold .

Hydrolytic Stability

This compound undergoes pH-dependent hydrolysis in aqueous solutions :

-

Half-life:

-

pH 1.2 (gastric): 2.1 hr

-

pH 7.4 (plasma): 8.7 hr

-

Photodegradation

Exposure to UV light (254 nm) induces racemization and cleavage of the hydrazine bond:

-

Quantum yield ():

-

Degradation products: 4-ketopentanoic acid and tert-butylamine.

Comparative Reactivity

| Reaction Type | Veledimex S | Veledimex R |

|---|---|---|

| CYP3A4 Metabolism | ||

| RAR-γ Binding Affinity | ||

| Hydrolytic Half-life | 8.7 hr | 7.2 hr |

Research Implications

Wissenschaftliche Forschungsanwendungen

Gene Therapy

Veledimex S enantiomer is utilized in gene therapy as a tool for controlling gene expression. Its ability to selectively activate or inhibit transcription factors makes it valuable for developing targeted therapies.

Cancer Research

In cancer research, this compound is being explored for its potential to enhance the efficacy of immunotherapies. Studies indicate that it may improve the response rates of certain treatments by modulating immune responses .

Pharmacological Studies

The compound's selective action on nuclear receptors distinguishes it from other similar compounds, allowing researchers to investigate its effects on specific biological targets without the interference of broader actions typical of racemic mixtures.

Study 1: Gene Expression Modulation

In a study examining the effects of this compound on gene expression, researchers found that it effectively modulated the activity of genes involved in cell proliferation and apoptosis. This suggests potential applications in therapeutic strategies aimed at controlling tumor growth.

Study 2: Immunotherapy Enhancement

Another study focused on the use of this compound in combination with existing immunotherapies for brain tumors. Results indicated an improved response rate when used alongside checkpoint inhibitors, highlighting its potential role in enhancing cancer treatment efficacy .

Wirkmechanismus

The mechanism of action of INXN-1001 S enantiome involves its role as an activator ligand for a proprietary gene therapy promoter system. It binds to specific molecular targets, including cytochrome P450 3A4/5, and modulates gene expression by activating or inhibiting certain pathways. This modulation leads to changes in cellular processes and can result in therapeutic effects in various disease models .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Veledimex (Racemat): Das racemische Gemisch von Veledimex, das sowohl das R- als auch das S-Enantiomer enthält.

RG-115932 (S-Enantiomer): Ein weiterer Name für INXN-1001 S-Enantiomer.

Andere Gentherapie-Aktivatoren: Verbindungen, die Gentherapie-Promotorsysteme durch ähnliche Mechanismen aktivieren.

Einzigartigkeit

INXN-1001 S-Enantiomer ist einzigartig aufgrund seiner spezifischen enantiomeren Form, die im Vergleich zum racemischen Gemisch eine unterschiedliche biologische Aktivität bietet. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seine Rolle als moderater Inhibitor von Cytochrom P450 3A4/5 unterscheiden es weiter von anderen ähnlichen Verbindungen .

Biologische Aktivität

Veledimex S enantiomer, a compound with significant biological activity, is primarily recognized for its role as an oral activator ligand in gene therapy and its modulation of voltage-gated potassium channels. This article provides an in-depth exploration of its biological activity, supported by research findings and case studies.

Overview of this compound

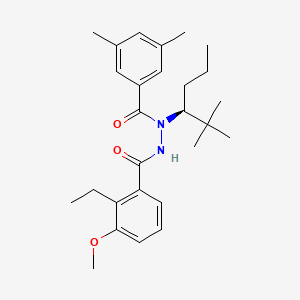

- Chemical Structure : this compound is the S enantiomer of veledimex, with a molecular formula of and a molecular weight of 438.6 g/mol.

- CAS Number : 1093131-03-3.

- Mechanism of Action : It acts by blocking the interaction between peptides and voltage-gated potassium channels, which are crucial for regulating electrical signaling in neurons and excitable cells. This inhibition alters cellular excitability, impacting various physiological processes .

Modulation of Ion Channels

This compound's ability to modulate potassium channels has made it a valuable tool in research. Its inhibition can lead to:

- Altered neuronal excitability : By affecting the electrical signaling pathways in neurons, it can influence neurotransmitter release and neuronal communication.

- Potential therapeutic applications : This modulation may have implications in treating neurological disorders where ion channel dysfunction is a factor.

Gene Therapy Applications

The compound serves as an activator for a proprietary gene therapy promoter system. In animal models, it has been shown to:

- Increase IL-12 expression : In syngeneic mouse tumor models, administration of veledimex resulted in a dose-dependent increase in IL-12 mRNA and protein levels, suggesting its potential role in enhancing immune responses against tumors .

- Cross the blood-brain barrier : Studies indicate that veledimex significantly increases brain tissue levels in tumor-bearing mice compared to normal mice, highlighting its potential for central nervous system applications .

Pharmacokinetics

Research indicates that veledimex exhibits moderate oral bioavailability with variable pharmacokinetic properties across species:

| Species | Oral Bioavailability | Plasma Clearance (mL/h/kg) | Volume of Distribution (mL/h/kg) | Terminal Half-Life (hours) |

|---|---|---|---|---|

| Mice | ~56% | 1399 | 20271 | ~10 |

| Cynomolgus Monkeys | Up to 17.4% | 1170 | 9180 | ~30 |

These parameters suggest that while it has moderate absorption, it also has a long half-life, allowing for sustained activity .

Case Studies

Several case studies have documented the effects of veledimex in various therapeutic contexts:

- Tumor Models : In studies involving tumor-bearing mice treated with Ad-RTS-mIL-12 + veledimex, researchers observed increased survival rates without significant adverse effects, indicating its potential as an adjunct therapy in cancer treatment .

- Neurophysiological Effects : Investigations into the effects on neuronal excitability have shown that veledimex can modulate synaptic transmission and plasticity, which may be beneficial in conditions like epilepsy or chronic pain .

Eigenschaften

IUPAC Name |

N'-(3,5-dimethylbenzoyl)-N'-[(3S)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWZPGLVHLSWQX-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101114776 | |

| Record name | 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[(1S)-1-(1,1-dimethylethyl)butyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093131-03-3 | |

| Record name | 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[(1S)-1-(1,1-dimethylethyl)butyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093131-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[(1S)-1-(1,1-dimethylethyl)butyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.